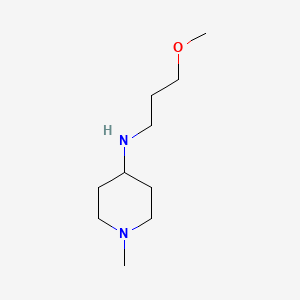

N-(3-methoxypropyl)-1-methylpiperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methoxypropyl)-1-methylpiperidin-4-amine (MPMPA) is an amine compound that has been studied for its potential in a variety of scientific research applications. MPMPA is a derivative of piperidine, which is a cyclic organic compound that is found in a variety of plants, fungi, and bacteria. It has been used in the synthesis of drugs and in the development of new compounds for research.

Scientific Research Applications

Corrosion Inhibition

N-heterocyclic amines, including derivatives similar to the compound of interest, have been studied for their corrosion inhibiting properties. Research has demonstrated their effectiveness in suppressing iron corrosion in acidic environments, highlighting their potential as corrosion inhibitors in various industrial applications. The adsorption of these compounds on the metal surface plays a critical role in their inhibitory effect, following a Langmuir adsorption isotherm (Babić-Samardžija, Khaled, & Hackerman, 2005).

Tautomerism and Spectroscopic Investigations

Studies on acridin-9-amines substituted at the exocyclic nitrogen atom, related to the compound , explore their tautomerism and the effects on their spectroscopic properties. These investigations provide insights into the molecular behavior of these compounds in different states and their interaction with solvents, which could have implications for their use as spectral indicators or probes (Ebead, Roshal, Wróblewska, Doroshenko, & Błażejowski, 2007).

Catalysis and Synthetic Applications

Research into the catalytic applications of related compounds includes the study of manganese(II) complexes for their structures, synthesis, and magnetic properties. These complexes involve ligands closely related to N-(3-methoxypropyl)-1-methylpiperidin-4-amine, demonstrating their utility in synthesizing new materials with potential magnetic applications (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).

Amination Processes

The compound's relevance extends to the field of organic synthesis, particularly in the amination of alcohols to produce amines. Studies have focused on optimizing reaction conditions to enhance selectivity and efficiency, offering insights into the broader applicability of related amines in synthetic chemistry (Bassili & Baiker, 1990).

Mechanism of Action

Target of Action

It’s structurally similar to 4-chloro-n-(3-methoxypropyl)-n-[(3s)-1-(2-phenylethyl)piperidin-3-yl]benzamide, which targets the bifunctional protein glmu .

Biochemical Pathways

The structurally similar compound 4-chloro-n-(3-methoxypropyl)-n-[(3s)-1-(2-phenylethyl)piperidin-3-yl]benzamide is known to interact with the bifunctional protein glmu, which plays a crucial role in the de novo biosynthetic pathway for udp-n-acetylglucosamine (udp-glcnac) .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-methoxypropyl)-1-methylpiperidin-4-amine. For example, a study on a similar polymer-gel dosimeter found that the dose-response decreased with increasing scanning temperature .

properties

IUPAC Name |

N-(3-methoxypropyl)-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-12-7-4-10(5-8-12)11-6-3-9-13-2/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXTVHVKRLJKAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)